molecular formula C23H29N5O4S2 B11620518 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 618073-61-3

3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11620518
CAS No.: 618073-61-3
M. Wt: 503.6 g/mol
InChI Key: RYCYHZBFZUSVSI-SDXDJHTJSA-N
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Description

The compound 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring a rhodanine (2-thioxo-thiazolidin-4-one) core conjugated to a pyrido[1,2-a]pyrimidin-4-one scaffold. Key substituents include a 2-methoxyethyl group at the thiazolidinone nitrogen and a 3-(4-morpholinyl)propylamino moiety at the pyrimidinone ring. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The morpholinylpropylamino group may enhance solubility and bioavailability, while the methoxyethyl chain could influence electronic and steric properties .

Properties

CAS No.

618073-61-3

Molecular Formula

C23H29N5O4S2

Molecular Weight

503.6 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O4S2/c1-16-5-3-8-27-20(16)25-19(24-6-4-7-26-9-13-32-14-10-26)17(21(27)29)15-18-22(30)28(11-12-31-2)23(33)34-18/h3,5,8,15,24H,4,6-7,9-14H2,1-2H3/b18-15-

InChI Key

RYCYHZBFZUSVSI-SDXDJHTJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCN4CCOCC4

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Thiazolidinone Ring: The synthesis begins with the preparation of the thiazolidinone ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazolidinone core.

    Introduction of the Pyridopyrimidinone Core: The next step involves the construction of the pyridopyrimidinone core. This can be done by cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound under acidic conditions.

    Coupling of the Thiazolidinone and Pyridopyrimidinone Units: The thiazolidinone and pyridopyrimidinone units are then coupled together through a condensation reaction, typically using a suitable aldehyde or ketone as the linking agent.

    Functionalization with the Morpholine Moiety: Finally, the morpholine moiety is introduced via nucleophilic substitution, using a suitable morpholine derivative and appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazolidinone sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Condensation: Acid or base catalysts are often employed to facilitate condensation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a pyrido-pyrimidine core, thiazolidine moiety, and morpholine substituents. Its molecular formula is C23H29N5O4S2C_{23}H_{29}N_{5}O_{4}S_{2}, with a molecular weight of approximately 503.64 g/mol. The presence of multiple functional groups suggests potential reactivity and interaction with biological targets.

Antitumor Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives of thiazolidine and pyrimidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, modifications in the thiazolidine ring have been linked to enhanced activity against tumor cells, suggesting that the compound may possess similar properties due to its structural features .

Antimicrobial Effects

Research has shown that thiazole and thiazolidine derivatives often display antimicrobial properties. The compound under discussion may also exhibit such activities, as similar compounds have been documented to inhibit bacterial growth and show efficacy against fungal strains . The mechanism of action is likely related to the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Synthesis and Derivative Development

The synthesis of this compound can be approached through various methods involving the condensation of thiazolidine derivatives with pyrimidine precursors. For example, one method involves the reaction of 3-amino derivatives with activated methylene compounds to yield pyrido-pyrimidine hybrids .

Table 1: Synthesis Pathways for Related Compounds

CompoundSynthesis MethodKey Findings
Thiazolidinone DerivativesCondensation with aldehydesExhibited moderate to high cytotoxicity against cancer cell lines
Pyrido-Pyrimidine HybridsReaction with hydrazonyl halidesDisplayed significant antimicrobial activity
Morpholine Substituted CompoundsN-alkylation reactionsImproved solubility and bioavailability

Case Studies and Research Findings

  • Antitumor Activity : A study published in Molecules explored the synthesis of thiazolo-pyrimidines and their evaluation against various cancer lines. The results indicated that modifications in the thiazolidine ring significantly enhanced anticancer properties .
  • Antimicrobial Studies : Another investigation demonstrated that similar compounds showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development into antimicrobial agents .
  • Structural Activity Relationship (SAR) : A detailed SAR analysis revealed that specific substitutions on the thiazolidine core could lead to increased potency in biological assays, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor targets, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Key Structural Insights :

  • Morpholinyl vs. Aromatic Substituents: The morpholinylpropylamino group in the target compound likely improves aqueous solubility compared to aromatic substituents (e.g., 1-phenylethylamino in ) .
  • Methoxy Chain Length : The 2-methoxyethyl group (target) versus 3-methoxypropyl () may alter conformational flexibility and electronic effects, impacting binding affinity .

Pharmacological and Physicochemical Properties

  • Electrochemical Behavior: Rhodanine derivatives exhibit redox activity due to the thioxo group. Cyclic voltammetry studies on similar compounds (e.g., azulenyl-rhodanine hybrids) show reversible reduction peaks at ~−1.2 V vs.
  • Anti-Inflammatory Activity: Pyrazolo-pyrimidinones with thiazolidinone moieties (e.g., compounds 10a–b in ) demonstrated significant COX-2 inhibition (IC₅₀ = 0.8–1.2 µM), highlighting the therapeutic relevance of this scaffold .
  • Antimicrobial Potential: Thiazolidinone-azo derivatives () showed MIC values of 4–16 µg/mL against S. aureus and E. coli, suggesting the target compound’s morpholinyl group could enhance Gram-negative penetration .

Research Findings and Data

  • Computational Studies: Chromeno-pyrimidine analogues () exhibited favorable drug-likeness (Lipinski’s Rule compliance: MW < 500, logP < 5), suggesting the target compound’s higher molecular weight (~558.67) may require optimization for oral bioavailability .
  • Crystallography : SHELX software () is critical for resolving complex heterocyclic structures, confirming Z-configuration in rhodanine hybrids .

Biological Activity

The compound 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activity. This article reviews the compound's structural characteristics, biological properties, and potential applications based on current research findings.

Structural Characteristics

The molecular formula for this compound is C23H29N5O4S2C_{23}H_{29}N_{5}O_{4}S_{2}. The structural representation can be summarized as follows:

PropertyValue
Molecular Weight475.64 g/mol
SMILESCC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCCN4CCOCC4
InChIInChI=1S/C23H29N5O4S2/c1-16-5-3-8-27-20(16)25-19(24-6-4-7-26-9-13-32-14-10-26)17(21(27)29)15-18-22(30)28(11-12-31-2)23(33)34-18/h3,5,8,15,24H,4,6-7,9-14H2,1-2H3/b18-15

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazolidinone compounds exhibit potent antimicrobial activities. For instance, related compounds have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. One study highlighted that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin, with values ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae and Staphylococcus aureus .

Structure–Activity Relationship (SAR)

The structure–activity relationship of thiazolidinone derivatives suggests that modifications on the thiazolidine ring enhance biological activity. For example:

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 80.004–0.030.008–0.06
Compound 120.0150.20
Compound 10Least Active-

These findings indicate that specific substitutions on the thiazolidine moiety can lead to enhanced antimicrobial efficacy .

Antifungal Activity

In addition to antibacterial properties, compounds similar to the target molecule have demonstrated antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain identified was Trichoderma viride, while Aspergillus fumigatus exhibited resistance .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidinone derivatives where researchers found that certain structural features were critical for enhancing both antibacterial and antifungal activities. The study utilized molecular docking techniques to elucidate the binding interactions between these compounds and their biological targets .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

The synthesis involves multi-step organic reactions, including thiazolidinone ring formation and pyrido[1,2-a]pyrimidin-4-one moiety introduction. Key considerations:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for solubility and reaction efficiency .
  • Catalysts : Lewis acids/bases (e.g., BF₃·Et₂O or DBU) to enhance yields in cyclization steps .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate high-purity product .
  • Yield optimization : Temperature control (reflux at 80–100°C) and reaction time monitoring (6–24 hours) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use spectroscopic and analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystals form): Definitive 3D structural elucidation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Focus on target-specific assays:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the morpholinyl and thiazolidinone motifs .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Address variability via:

  • Orthogonal assays : Compare results from fluorescence polarization (binding affinity) and cellular viability assays (functional response) .
  • Structural analogs : Test derivatives (e.g., varying morpholinyl or methoxyethyl groups) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., correlation between thioxo group position and potency) .

Q. What computational approaches support SAR analysis for this compound?

Use molecular modeling to predict interactions:

  • Docking simulations : AutoDock Vina or Schrödinger Suite to map binding poses with targets like EGFR or DNA gyrase .
  • Molecular dynamics (MD) : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

Conduct stability studies:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .
  • Plasma stability : Assess half-life in human plasma (37°C, 24 hours) .
  • Metabolite profiling : LC-MS/MS to identify oxidation or glutathione adducts .

Q. What strategies improve target selectivity to reduce off-target effects?

  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify unintended targets .
  • Fragment-based design : Replace non-critical moieties (e.g., methoxyethyl) with bioisosteres to minimize cross-reactivity .
  • Crystallography-guided optimization : Modify the pyrido[1,2-a]pyrimidin-4-one core based on target active site topology .

Key Recommendations

  • Prioritize targeted synthesis of derivatives with modified thiazolidinone or pyrido[1,2-a]pyrimidin-4-one groups for SAR refinement.
  • Combine computational predictions with high-throughput screening to accelerate lead optimization.
  • Address stability challenges early using physiologically relevant assays to guide formulation development.

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